molecular formula C27H24BrFN2O B12620103 C27H24BrFN2O

C27H24BrFN2O

Cat. No.: B12620103
M. Wt: 491.4 g/mol
InChI Key: DVVXKPDFZRFLKO-UHFFFAOYSA-N
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Description

The compound with the molecular formula C27H24BrFN2O is a complex organic molecule that has garnered interest in various scientific fields This compound is characterized by its unique structural features, which include a bromine atom, a fluorine atom, and a nitrogen-containing moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C27H24BrFN2O typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Core Structure: The initial step involves the construction of the core structure through a series of condensation reactions.

    Introduction of Bromine and Fluorine: Bromine and fluorine atoms are introduced via halogenation reactions, often using reagents like bromine (Br2) and fluorine gas (F2) under controlled conditions.

    Final Assembly: The final step involves coupling reactions to assemble the complete molecule, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of This compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

C27H24BrFN2O: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent.

    Reduction: Often carried out in anhydrous conditions to prevent side reactions.

    Substitution: Requires polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

C27H24BrFN2O: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of C27H24BrFN2O involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

C27H24BrFN2O: can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include those with halogenated aromatic rings and nitrogen-containing groups.

    Uniqueness: The presence of both bromine and fluorine atoms, along with its specific structural arrangement, gives

Properties

Molecular Formula

C27H24BrFN2O

Molecular Weight

491.4 g/mol

IUPAC Name

9-bromo-2-(2-fluorophenyl)-4'-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C27H24BrFN2O/c28-20-10-11-26-22(16-20)25-17-24(21-8-4-5-9-23(21)29)30-31(25)27(32-26)14-12-19(13-15-27)18-6-2-1-3-7-18/h1-11,16,19,25H,12-15,17H2

InChI Key

DVVXKPDFZRFLKO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)N4C(CC(=N4)C5=CC=CC=C5F)C6=C(O2)C=CC(=C6)Br

Origin of Product

United States

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